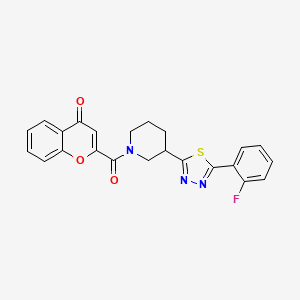
2-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C23H18FN3O3S and its molecular weight is 435.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-4H-chromen-4-one represents a novel class of bioactive molecules that have garnered attention in medicinal chemistry for their potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a chromenone moiety linked to a thiadiazole and a piperidine ring. The presence of the 2-fluorophenyl group enhances its lipophilicity and may influence its biological interactions.
Structural Formula
- Molecular Weight: 373.43 g/mol
- CAS Number: Not specified in the search results.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including those with similar structural motifs. The following table summarizes key findings related to the cytotoxic effects of compounds within this chemical class.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4e | MCF-7 | 5.36 | Induces apoptosis via Bax/Bcl-2 ratio increase |
| 4i | HepG2 | 2.32 | Cell cycle arrest at S and G2/M phases |
| Target Compound | Varies | TBD | TBD |
The anticancer activity of compounds similar to This compound is primarily attributed to their ability to induce apoptosis in cancer cells. This is often mediated through:
- Increased Bax/Bcl-2 Ratio: A key indicator of apoptosis where an increase in pro-apoptotic Bax relative to anti-apoptotic Bcl-2 leads to programmed cell death.
- Cell Cycle Arrest: Compounds have been shown to cause cell cycle arrest at various phases, particularly S and G2/M phases, which is crucial for inhibiting cancer cell proliferation.
Case Studies
-
In Vitro Studies:
A study evaluating the cytotoxicity of various thiadiazole derivatives against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines demonstrated significant activity for compounds with structural similarities to our target compound. Notably, compound 4i exhibited an IC50 value of 2.32 µM against HepG2 cells, indicating potent anticancer properties . -
In Vivo Studies:
In vivo studies using tumor-bearing mice models have shown that certain thiadiazole derivatives can effectively target sarcoma cells, suggesting their potential for selective cancer therapy .
Propiedades
IUPAC Name |
2-[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carbonyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O3S/c24-17-9-3-1-7-15(17)22-26-25-21(31-22)14-6-5-11-27(13-14)23(29)20-12-18(28)16-8-2-4-10-19(16)30-20/h1-4,7-10,12,14H,5-6,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSYHVXFIZHBMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=O)C3=CC=CC=C3O2)C4=NN=C(S4)C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













